Home > Products > Screening Compounds P12879 > N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide -

N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3762532
CAS Number:
Molecular Formula: C15H12BrCl2FN2O3S
Molecular Weight: 470.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Compound Description: 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a key intermediate in the synthesis of various biologically active compounds. Its synthesis involves a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline. The steps include nitration, chlorination, N-alkylation, reduction, and condensation. []

Relevance: This compound shares the 4-bromo-2-fluorophenyl moiety with the target compound, N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. The presence of this common structural feature highlights a potential relationship in their synthetic pathways or intended biological targets. []

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

Compound Description: N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide, also known as CPAM, is a small catecholic amide with halogen substituents. It has demonstrated significant anti-diabetic activity in streptozotocin-induced diabetic rats, effectively reducing blood sugar levels. [] Further research suggests CPAM also possesses antioxidant and antibacterial properties. []

Relevance: CPAM exhibits structural similarities to N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, specifically the presence of a halogenated phenyl ring. In CPAM, it's a 2-bromo-4-fluorophenyl group, whereas the target compound contains a 4-bromo-2-fluorophenyl moiety. This similarity suggests potential shared pharmacological properties or similar modes of action. []

1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea (MMV665953)

Compound Description: MMV665953, chemically named 1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea, is recognized for its potent anti-staphylococcal and anti-biofilm activities. It effectively eradicates Staphylococcus aureus biofilms, proving more bactericidal than conventional antibiotics. []

Relevance: While MMV665953 belongs to the urea class and the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a glycinamide derivative, they share a key structural feature: a dihalogenated phenyl ring. MMV665953 features a 3,4-dichlorophenyl group, directly mirroring the same substituent in the target compound. This commonality may indicate potential overlap in their biological targets or pharmacological activities, despite belonging to different chemical classes. []

5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: Similar to MMV665953, MMV665807 (5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide) also exhibits strong anti-staphylococcal and anti-biofilm properties, effectively combating Staphylococcus aureus biofilms. []

Relevance: Although MMV665807 represents a benzamide derivative, distinct from the glycinamide structure of the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, their shared focus on anti-staphylococcal activity points to a potential commonality in their biological targets. The presence of halogenated aromatic rings in both structures further supports this possibility. []

(2S)-1-[[(7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5]pyrimidin-6-yl]carbonyl]-2-(4-fluorophenyl)pyrrolidine

Compound Description: This compound, (2S)-1-[[(7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5]pyrimidin-6-yl]carbonyl]-2-(4-fluorophenyl)pyrrolidine, is a potent IKur channel blocker. The research focuses on identifying its novel crystalline forms with enhanced stability and desirable pharmaceutical properties. []

Relevance: The relevance to the target compound, N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, lies in the shared presence of a 3,4-dichlorophenyl moiety. Despite the substantial differences in their overall structures and target biological pathways, this common substituent hints at potential shared synthetic building blocks or underlying design principles. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498, a selective E prostanoid receptor 4 (EP4) antagonist, effectively reduces joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. [] Its mechanism of action involves blocking the EP4 receptor, which plays a crucial role in prostaglandin E2 signaling and inflammatory responses. []

Relevance: Although MF498 exhibits a complex polycyclic structure, distinct from the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, both compounds share the presence of a sulfonamide group (-SO2NH-). This structural similarity, despite the overall differences in their core structures and target pathways, might indicate a common element in their chemical synthesis or potentially shared interactions with specific protein targets. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: A-278637, chemically named (−)-(9S)-9-(3-bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide, acts as a potent ATP-sensitive potassium (KATP) channel opener. It effectively suppresses urinary bladder contractions in preclinical models of overactive bladder, demonstrating a favorable selectivity profile compared to other KATP channel openers. [, ]

Relevance: Both A-278637 and the target compound, N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, feature a halogenated phenyl ring as a prominent structural element. A-278637 contains a 3-bromo-4-fluorophenyl group, whereas the target compound possesses a 4-bromo-2-fluorophenyl moiety. This similarity, coupled with their distinct biological activities, highlights how subtle changes in halogen position can significantly alter a compound's pharmacological profile and target interactions. [, ]

4‐phenyl‐1,2,3,4‐tetrahydro‐1‐naphthalenamine Derivatives

Compound Description: Derivatives of 4‐phenyl‐1,2,3,4‐tetrahydro‐1‐naphthalenamine are a class of compounds studied for their potential therapeutic applications in treating psychosis. [] These compounds demonstrate antipsychotic activity and might offer benefits in managing schizophrenia-type psychosis. []

Relevance: While structurally distinct from the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, this class of compounds showcases the diverse therapeutic potential of aromatic amine derivatives. Both classes highlight the exploration of substituted aromatic amines for potential medicinal applications. []

Properties

Product Name

N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3,4-dichloro-N-methylsulfonylanilino)acetamide

Molecular Formula

C15H12BrCl2FN2O3S

Molecular Weight

470.1 g/mol

InChI

InChI=1S/C15H12BrCl2FN2O3S/c1-25(23,24)21(10-3-4-11(17)12(18)7-10)8-15(22)20-14-5-2-9(16)6-13(14)19/h2-7H,8H2,1H3,(H,20,22)

InChI Key

WNQDBMYMOAJZTD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)Br)F)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)Br)F)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.